3,3-Dimethylbutan-1-ol;methylcarbamic acid
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Overview
Description
3,3-Dimethylbutan-1-ol: is a structural analog of choline, known for its ability to inhibit microbial trimethylamine formation in mice and human feces . This compound is also referred to as neohexanol and has a molecular formula of C6H14O . It is found in some balsamic vinegars, red wines, and certain cold-pressed extra virgin olive oils and grape seed oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutan-1-ol can be synthesized through various methods. One common approach involves the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, 3,3-Dimethylbutan-1-ol is produced through the catalytic hydrogenation of 3,3-dimethylbutanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic medium
Reduction: H2, metal catalyst (Pd/C)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 3,3-Dimethylbutanal
Reduction: 3,3-Dimethylbutane
Substitution: 3,3-Dimethylbutyl halides
Scientific Research Applications
Chemistry: 3,3-Dimethylbutan-1-ol is used as a ligand in the preparation of nickel-based single-molecule magnets . It is also a precursor in the synthesis of hydrocarbon surfactants .
Biology: The compound has been studied for its role in inhibiting microbial trimethylamine formation, which has implications in reducing plasma trimethylamine N-oxide levels and potentially mitigating cardiovascular diseases .
Medicine: Research indicates that 3,3-Dimethylbutan-1-ol can inhibit the signaling pathways of p65 NF-κB and TGF-β1/Smad3, making it a potential candidate for treating cardiovascular diseases .
Industry: It is used in the synthesis of lipophilic alkyl parabens, which are antifungal agents .
Mechanism of Action
3,3-Dimethylbutan-1-ol exerts its effects by inhibiting microbial trimethylamine formation, thereby reducing plasma trimethylamine N-oxide levels . This inhibition occurs through the suppression of the p65 NF-κB and TGF-β1/Smad3 signaling pathways . The compound’s molecular targets include microbial enzymes involved in trimethylamine production .
Comparison with Similar Compounds
- 3,3-Dimethylbutanal
- 3,3-Dimethylbutane
- 3,3-Dimethylbutyl halides
Comparison: 3,3-Dimethylbutan-1-ol is unique due to its ability to inhibit microbial trimethylamine formation, a property not shared by its analogs like 3,3-dimethylbutanal or 3,3-dimethylbutane . Additionally, its role in inhibiting specific signaling pathways (p65 NF-κB and TGF-β1/Smad3) sets it apart from other similar compounds .
Properties
CAS No. |
64961-02-0 |
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Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3,3-dimethylbutan-1-ol;methylcarbamic acid |
InChI |
InChI=1S/C6H14O.C2H5NO2/c1-6(2,3)4-5-7;1-3-2(4)5/h7H,4-5H2,1-3H3;3H,1H3,(H,4,5) |
InChI Key |
IBYHDGDKGWWUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCO.CNC(=O)O |
Origin of Product |
United States |
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